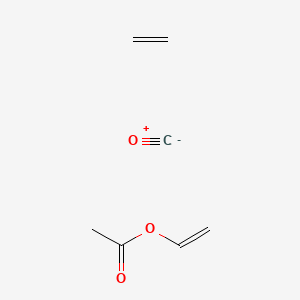
Carbon monoxide;ethene;ethenyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbon monoxide;ethene;ethenyl acetate, is a synthetic polymer known for its versatility and wide range of applications. This compound is formed by the polymerization of acetic acid ethenyl ester (vinyl acetate), carbon monoxide, and ethene (ethylene). The resulting polymer exhibits unique properties that make it valuable in various industrial and scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid ethenyl ester, polymer with carbon monoxide and ethene, typically involves a copolymerization reaction. This process is catalyzed by transition metal catalysts, such as palladium complexes. The reaction conditions often include moderate temperatures and pressures to facilitate the polymerization process.
Industrial Production Methods
In industrial settings, the production of this polymer is carried out in large-scale reactors. The process involves the continuous feeding of acetic acid ethenyl ester, carbon monoxide, and ethene into the reactor, along with the catalyst. The reaction mixture is maintained at optimal conditions to ensure high yield and quality of the polymer. The resulting polymer is then purified and processed into various forms for different applications.
化学反応の分析
Types of Reactions
Carbon monoxide;ethene;ethenyl acetate, undergoes several types of chemical reactions, including:
Oxidation: The polymer can be oxidized to introduce functional groups that enhance its properties.
Reduction: Reduction reactions can modify the polymer’s structure and improve its performance in specific applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels, to achieve the desired modifications.
Major Products Formed
The major products formed from these reactions include modified polymers with enhanced properties, such as increased thermal stability, improved mechanical strength, and better chemical resistance. These modified polymers find applications in various industries, including automotive, packaging, and electronics.
科学的研究の応用
Carbon monoxide;ethene;ethenyl acetate, has a wide range of scientific research applications:
Chemistry: The polymer is used as a precursor for the synthesis of other complex polymers and materials.
Biology: It is employed in the development of biomaterials for tissue engineering and drug delivery systems.
Medicine: The polymer is used in the formulation of medical devices and controlled-release drug delivery systems.
Industry: It finds applications in coatings, adhesives, and sealants due to its excellent adhesive properties and chemical resistance.
作用機序
The mechanism of action of acetic acid ethenyl ester, polymer with carbon monoxide and ethene, varies depending on its application. In drug delivery systems, the polymer acts as a carrier, encapsulating the drug and releasing it slowly over time. The release mechanism is often controlled by diffusion or degradation of the polymer matrix. The molecular targets and pathways involved in these processes depend on the specific application and the nature of the encapsulated drug or material.
類似化合物との比較
Similar Compounds
Polyethylene-co-vinyl acetate: A copolymer of ethylene and vinyl acetate, known for its flexibility and toughness.
Polyvinyl acetate: A polymer of vinyl acetate, commonly used in adhesives and coatings.
Ethylene-vinyl alcohol copolymer: A copolymer of ethylene and vinyl alcohol, known for its excellent barrier properties.
Uniqueness
Carbon monoxide;ethene;ethenyl acetate, stands out due to its unique combination of properties, such as enhanced thermal stability, chemical resistance, and mechanical strength. These properties make it suitable for a wide range of applications, from industrial uses to advanced scientific research.
特性
CAS番号 |
26337-35-9 |
|---|---|
分子式 |
C7H10O3 |
分子量 |
142.15 g/mol |
IUPAC名 |
carbon monoxide;ethene;ethenyl acetate |
InChI |
InChI=1S/C4H6O2.C2H4.CO/c1-3-6-4(2)5;2*1-2/h3H,1H2,2H3;1-2H2; |
InChIキー |
SQYFAXDCJCWIOT-UHFFFAOYSA-N |
SMILES |
CC(=O)OC=C.C=C.[C-]#[O+] |
正規SMILES |
CC(=O)OC=C.C=C.[C-]#[O+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















